TTT 3002

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

solubility

Synonyms

TTT-3002 FLT3 inhibitor discovery

TTT-3002 at a Glance

TTT-3002 is a novel small-molecule tyrosine kinase inhibitor (TKI) that targets mutant FLT3, a key driver in approximately 30% of Acute Myeloid Leukemia (AML) cases [1] [2] [3]. Its profile is defined by exceptional potency and a broad ability to overcome common resistance mechanisms associated with other FLT3 inhibitors.

| Property | Description / Value |

|---|---|

| Primary Target | Mutant FLT3 (Receptor Tyrosine Kinase) [1] |

| Key Mutations Targeted | FLT3-ITD (Internal Tandem Duplication), FLT3-TKD point mutations (e.g., D835Y), and resistance-conferring mutations (e.g., F691L gatekeeper) [1] [3] |

| Reported Potency (IC₅₀) | FLT3 Autophosphorylation: 100 - 250 pM Cellular Proliferation: 490 - 920 pM [1] | | Protein Binding | Moderate binding in human plasma, potentially favoring a wider therapeutic window compared to other TKIs [3] | | Administration | Oral dosing [1] |

Quantitative Potency and Efficacy Data

The tables below summarize key experimental findings that demonstrate the potency of TTT-3002 against various FLT3 mutations and its effectiveness in cellular and animal models.

Table 1: In Vitro Potency of TTT-3002 against FLT3 Mutations [1] [3]

| FLT3 Mutation | Assay Type | IC₅₀ (Half Maximal Inhibitory Concentration) |

|---|---|---|

| FLT3-ITD | Inhibition of Autophosphorylation | 100 - 250 pM |

| FLT3-ITD | Cellular Proliferation | 490 - 920 pM |

| FLT3/D835Y | Inhibition of Autophosphorylation | Potent activity (precise IC₅₀ not stated, but shown to be effective) |

| FLT3/ITD with F691L resistance | Inhibition of Autophosphorylation | Maintains activity (overcomes gatekeeper mutation) |

Table 2: In Vivo Efficacy of TTT-3002 in Mouse Models [1] [3]

| Model System | Treatment Regimen | Key Outcome |

|---|---|---|

| FLT3/ITD Transplantation Models | 6 mg/kg, twice daily, orally | Significantly improved survival and reduced tumor burden |

| FLT3 TKI-Resistant Model (Ba/F3-F691L/ITD) | 6 mg/kg, twice daily, orally | Significantly improved tumor burden vs. sorafenib (10 mg/kg once daily) |

Detailed Experimental Protocols

The high potency of TTT-3002 was established through a series of standardized biochemical and cellular assays.

1. FLT3 Autophosphorylation Inhibition Assay [1]

- Purpose: To measure direct inhibition of FLT3 kinase activity.

- Methodology:

- Human FLT3/ITD-mutant leukemia cell lines (e.g., MV4-11) are cultured.

- Cells are treated with a dose range of TTT-3002 for 1 hour.

- FLT3 protein is immunoprecipitated from whole cell extracts.

- Immunoprecipitates are run on SDS-PAGE gels and analyzed by Western blotting using an anti-phospho-FLT3 antibody.

- Blots are probed for total FLT3 to ensure equal loading.

- IC₅₀ is calculated by quantifying the reduction in phosphorylated FLT3 relative to total FLT3.

2. Cellular Proliferation Inhibition Assay (MTT Assay) [1]

- Purpose: To determine the cytotoxic effect of TTT-3002 on FLT3-dependent cells.

- Methodology:

- FLT3/ITD-mutant cells are seeded in 96-well plates.

- Cells are treated with a dose range of TTT-3002 for 48-72 hours.

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added. Metabolically active cells convert MTT to purple formazan crystals.

- The crystals are solubilized, and the absorbance is measured with a microplate reader.

- The IC₅₀ for proliferation is calculated based on the reduction in absorbance compared to untreated control cells.

3. In Vivo Efficacy Testing in Mouse Models [1] [3]

- Purpose: To evaluate the anti-leukemic activity of TTT-3002 in a live animal.

- Methodology:

- Model Creation: Female BALB/c mice are injected via tail vein with murine pro-B cells (Ba/F3) engineered to express human FLT3/ITD (and sometimes luciferase for imaging).

- Engraftment Confirmation: After 7 days, leukemic engraftment is confirmed via bioluminescence imaging.

- Treatment: Mice are orally dosed with TTT-3002 (e.g., 6 mg/kg, twice daily) or a vehicle control for a set period (e.g., 2 weeks).

- Monitoring: Tumor burden is tracked regularly by imaging. Overall survival is monitored as a key endpoint.

Mechanism of Action and Overcoming Resistance

TTT-3002's promising profile stems from its direct mechanism of action and its ability to target common resistance pathways.

[caption]FLT3 signaling pathway and TTT-3002 inhibition mechanism. Mutant FLT3 constitutively activates proliferation and survival pathways [2] [4].

A key differentiator for TTT-3002 is its ability to maintain potency against mutations that cause resistance to other FLT3 inhibitors.

- Broad Mutation Coverage: Unlike first-generation inhibitors like Sorafenib or Quizartinib (AC220), which are ineffective against FLT3/TKD point mutations (e.g., D835Y), TTT-3002 demonstrates potent activity against these and other activation loop mutations [3].

- Overcoming the Gatekeeper Mutation: The F691L "gatekeeper" mutation in FLT3 (analogous to the T315I mutation in BCR-ABL) is a common resistance mechanism that impairs the binding of many TKIs. TTT-3002 maintains significant activity against F691L, a major advantage over other inhibitors like Crenolanib [3].

- Favorable Protein Binding: Some FLT3 TKIs (e.g., Lestaurtinib) show a dramatic loss of potency in the presence of human plasma due to high plasma protein binding. TTT-3002 is only moderately bound, suggesting its high in vitro potency is more likely to translate to effective in vivo dosing in patients [3].

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the comprehensive workflow used to discover and validate TTT-3002.

[caption]Key stages of TTT-3002 preclinical evaluation, from in vitro profiling to in vivo validation [1] [3].

Conclusion and Future Directions

- Picomolar potency against FLT3-ITD in biochemical and cellular assays.

- A broad spectrum of activity that includes troublesome TKD and gatekeeper resistance mutations.

- Efficacy in vivo with oral bioavailability and moderate plasma protein binding.

- Selective cytotoxicity against mutant FLT3-driven cells with minimal toxicity to normal hematopoietic stem cells [1].

These robust preclinical data supported its potential for clinical development. Future research directions based on this foundation would likely involve combination therapies, for example, with BCL-2 inhibitors like Venetoclax, which have shown synergistic effects in eliminating FLT3/ITD leukemia cells in preclinical models [5].

References

- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FLT3 inhibitors in acute myeloid leukemia: Current status ... [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]

- 4. FLT3: A 35-Year Voyage from Discovery to the Next ... [mdpi.com]

- 5. FLT3 tyrosine kinase inhibitors synergize with BCL-2 ... [nature.com]

Quantitative Profile of TTT-3002

| Parameter | Value / Characteristic | Context / Comparison |

|---|---|---|

| FLT3/ITD Inhibition (IC₅₀) | < 250 pM [1] | Most potent FLT3 inhibitor in preclinical studies [2]. |

| LRRK2 Inhibition (IC₅₀) | 0.7 - 1.2 nM [3] | Sub-nanomolar potency against wild-type and mutant (R1441C, G2019S) LRRK2 [3]. |

| Primary Targets | FLT3, LRRK2 [2] [3] | - |

| Key Resistance Mutations Overcome | FLT3/ITD with F691L, D835Y [2] | "Gatekeeper" F691L mutation causes resistance to other TKIs [2]. |

| Plasma Protein Binding | Moderate (compared to other FLT3 TKIs) [4] | ~9-fold shift in IC₅₀ in human plasma; much lower than lestaurtinib (>100-fold) [4]. |

Experimental Protocols for Key Assays

The following methodologies are crucial for evaluating TTT-3002's activity, drawn from published research.

| Assay Purpose | Detailed Protocol | Key Measurements |

|---|

| In Vitro Kinase Inhibition [3] | 1. Use recombinant LRRK2 protein (e.g., GST-tagged fragment 970-2527). 2. Incubate with TTT-3002 and specific peptide substrate LRRKtide. 3. Measure concentration-dependent inhibition of LRRK2-catalyzed phosphorylation. | Half-maximal inhibitory concentration (IC₅₀) derived from inhibition curves. | | Cellular FLT3 Inhibition & Apoptosis [2] [4] | 1. Culture FLT3-mutant cells (e.g., MOLM-14, Ba/F3). 2. Treat with TTT-3002 for 1-48 hours. 3. Analyze via Western Blot (FLT3 autophosphorylation, STAT5, AKT, ERK) or Flow Cytometry (Annexin V/7-AAD staining). | Inhibition of phosphorylation; induction of apoptosis (Annexin V+ cells). | | Plasma Protein Binding (Modified PIA) [4] | 1. Treat FLT3/ITD cells with TTT-3002 in 50% human plasma or physiological Alpha-1-acid glycoprotein (AGP). 2. Compare to standard culture conditions (10% FBS). 3. Assess cytotoxicity after 48 hours (e.g., MTT assay). | Shift in IC₅₀ value indicates level of plasma protein binding and potential in vivo activity reduction. | | In Vivo Efficacy [2] | 1. Transplant FLT3 TKI-resistant leukemia cells (e.g., Ba/F3-F691L/ITD) into mice. 2. Administer TTT-3002 orally (e.g., 6 mg/kg, twice daily). 3. Monitor tumor burden via bioluminescence imaging. | Reduction in tumor burden and improvement in survival. |

Mechanism of Action and Resistance

TTT-3002 is classified as a Type I tyrosine kinase inhibitor, binding to the active conformation of the kinase's ATP-binding pocket [2] [5]. This allows it to target both FLT3-ITD and activation loop point mutations (like D835Y) that confer resistance to Type II inhibitors [2] [6]. A key feature of TTT-3002 is its picomolar potency and ability to overcome the F691L "gatekeeper" mutation, a common resistance mechanism to other FLT3 inhibitors such as quizartinib and crenolanib [2].

The experimental workflow for evaluating TTT-3002's activity, from in vitro assays to in vivo models, can be visualized as follows:

Experimental workflow for TTT-3002 evaluation

Clinical and Preclinical Context

While TTT-3002 has not advanced to late-stage clinical trials, its profile positions it as a potential strategy to overcome limitations of other FLT3 inhibitors.

- Compared to Other FLT3 Inhibitors: TTT-3002 maintains activity against a broader spectrum of resistance mutations (F691L, D835Y) compared to quizartinib (inactive against D835) and crenolanib (inactive against F691L) [2] [7].

- Overcoming Plasma Protein Binding: A major challenge for some TKIs is inhibition by human plasma proteins, which reduces their effective concentration [4]. TTT-3002 shows only a moderate shift in potency in human plasma, suggesting this may be less of a liability [4].

Conclusion

> Please note that the information presented here is derived from preclinical studies. As an investigational compound, clinical efficacy and safety data for TTT-3002 in humans is not available. For the most current research, consulting specialized scientific databases is recommended.

References

- 1. Recent advances and novel agents for FLT3 mutated acute ... [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]

- 3. Kinase inhibitors arrest neurodegeneration in cell and C. ... [pmc.ncbi.nlm.nih.gov]

- 4. A Method for Overcoming Plasma Protein Inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts ... [frontiersin.org]

- 6. FLT3 activating mutations display differential sensitivity to ... [oncotarget.com]

- 7. Investigational FMS-Like Tyrosine Kinase 3 (FLT3) ... [pmc.ncbi.nlm.nih.gov]

Core Chemical and Pharmacological Profile

| Property | Description |

|---|---|

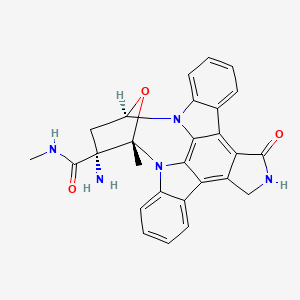

| Chemical Class | Synthetic organic (Indolocarbazole) [1] |

| Molecular Weight | 465.18 g/mol [1] |

| Primary Target | FLT3 (FMS-like tyrosine kinase 3), including ITD and D835 point mutations [2] [3] |

| Other Reported Targets | LRRK2 (Leucine-rich repeat kinase 2) [1] |

| Lipinski's Rule of 5 | Zero rules broken [1] |

Summary of Preclinical Efficacy Data

The tables below consolidate key quantitative findings from cellular and animal models.

In Vitro Cellular Activity (Human Leukemia Cell Lines) [2] [4]

| Assay / Cell Line | IC₅₀ (Half Maximal Inhibitory Concentration) |

|---|---|

| FLT3 Autophosphorylation (MV4-11) | 100 - 250 pM (picomolar) |

| Cell Proliferation (MV4-11) | 490 - 920 pM |

| Cytotoxicity (Primary AML Patient Blasts) | Effective, with minimal toxicity to normal hematopoietic cells |

In Vivo Efficacy (Mouse Models of AML) [2] [4]

| Model | Dosage Regimen | Key Outcome |

|---|---|---|

| Ba/F3-ITD Luc Transplantation | 6 mg/kg, twice daily, oral gavage | Significantly improved survival and reduced tumor burden. |

| NUP98-HOXD13/ITD Transplantation | 6 mg/kg, twice daily, oral gavage | Improved survival, reduced white blood cell counts, and reduced spleen weight. |

Detailed Experimental Protocols

The following workflows outline key methodologies used to evaluate TTT-3002.

Workflow 1: In vitro cellular activity assays.

Key Procedures:

- Cell Lines: Human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11) and Ba/F3 cells engineered to express various FLT3 mutants [4] [3].

- Growth Inhibition: Cell proliferation and viability measured using MTT assay or Trypan blue exclusion. IC₅₀ values calculated using software like CalcuSyn [4].

- Mechanism Studies: Cells treated with TTT-3002 for ~1 hour. FLT3 protein immunoprecipitated from cell extracts, followed by Western blotting with antibodies against FLT3 and phospho-tyrosine to detect inhibition of autophosphorylation [4] [3].

Workflow 2: In vivo efficacy assessment in mouse models.

Key Procedures:

- Transplantation Models: Mice are engrafted with FLT3/ITD-driven leukemic cells (e.g., Ba/F3-ITD luciferase+ cells or primary BM from leukemic mice) [4] [3].

- Treatment: TTT-3002 hydrochloride is suspended in 1 mM HCl and administered by oral gavage, often at 6 mg/kg twice daily [4].

- Assessment: Engraftment and tumor burden monitored via bioluminescent imaging. Disease progression assessed through peripheral blood counts, spleen weight, and histopathological examination of tissues [4].

Activity Against Resistance Mutations

A significant feature of TTT-3002 is its activity against mutations that confer resistance to other FLT3 inhibitors [3].

| Mutation Type | Significance | TTT-3002 Activity |

|---|---|---|

| FLT3/D835Y | Common activating point mutation; resistant to many TKIs (sorafenib, quizartinib). | Potent activity [2] [3]. |

| FLT3-ITD with F691L | "Gatekeeper" mutation (analogous to T315I in BCR-ABL); confers resistance to multiple TKIs. | Active; overcomes resistance [3]. |

Rationale for Targeting FLT3 in AML

The diagrams below illustrate the therapeutic rationale for TTT-3002.

Pathway 1: FLT3 signaling and TTT-3002 mechanism.

- FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis [4].

- In ~35% of AML patients, activating mutations (most commonly Internal Tandem Duplication - ITD) cause ligand-independent, constitutive signaling, promoting leukemia cell survival and proliferation and conferring a poor prognosis [4].

- TTT-3002 acts as a tyrosine kinase inhibitor (TKI), competing with ATP to block FLT3 autophosphorylation and its downstream signaling cascades (STAT5, PI3K/AKT, RAS/MAPK) [4] [5].

Differentiation from Other FLT3 Inhibitors

TTT-3002 addresses key limitations of other FLT3 inhibitors in clinical development.

| Feature | TTT-3002 | Other FLT3 Inhibitors (e.g., Sorafenib, Quizartinib) |

|---|---|---|

| Potency (IC₅₀) | Picomolar (pM) range [2]. | Nanomolar (nM) range; less potent [5]. |

| Activity on D835 Mutations | Potent activity [2] [3]. | Largely ineffective [3]. |

| Activity on F691L Gatekeeper Mutation | Active [3]. | Often confers resistance [3]. |

| Human Plasma Protein Binding | Moderate [3]. | Some (e.g., Lestaurtinib) exhibit very high binding, reducing free drug concentration [3]. |

Future Directions and Significance

- Clinical Potential: TTT-3002 demonstrates preclinical potential as a treatment for FLT3-mutant AML. Its high potency, ability to overcome common resistance mechanisms, and minimal toxicity to normal blood-forming cells in models make it a promising candidate [2] [4] [3].

- Development Status: The compound was characterized in academic preclinical studies. Further development is required to determine its clinical fate [4] [3].

References

- 1. TTT-3002 | Ligand page [guidetopharmacology.org]

- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]

- 4. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 5. Compound is potent FLT3 inhibitor, team says | MDedge [blogs.the-hospitalist.org]

Molecular Profile & Primary Mechanism of Action

TTT-3002 is a small molecule kinase inhibitor with a molecular weight of 465 g/mol belonging to the indolocarbazole class [1]. Its primary and most well-characterized mechanism is the potent inhibition of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.

- Target in AML: In approximately 35% of AML patients, constitutively activating mutations in the FLT3 gene drive leukemia progression. The most common is the internal tandem duplication (FLT3/ITD), found in about 25% of AML cases and conferring a poor prognosis [1].

- Potency: TTT-3002 is characterized as "one of the most potent FLT3 inhibitors discovered to date" [2]. In cellular assays using human FLT3/ITD mutant leukemia cell lines, the half maximal inhibitory concentration (IC₅₀) for inhibiting FLT3 autophosphorylation was between 100 to 250 picoMolar (pM). The IC₅₀ for inhibiting cell proliferation in the same lines was 490 to 920 pM [2] [1].

- Downstream Signaling: By inhibiting FLT3, TTT-3002 also suppresses the phosphorylation and activation of key downstream signaling pathways, including STAT5, AKT, and MAPK/ERK, which are critical for cell survival and proliferation [1] [3].

The diagram below illustrates the mechanism of TTT-3002 in blocking the FLT3 signaling cascade in an AML cell.

TTT-3002 inhibits mutant FLT3 autophosphorylation and downstream survival signals.

Efficacy and Selectivity Profile

The potency of TTT-3002 has been rigorously evaluated across various experimental settings. The table below summarizes key quantitative efficacy data from preclinical studies.

| Assay/Condition | Target/Model | Key Finding (IC₅₀ or Fold Improvement) | Context & Comparison |

|---|---|---|---|

| FLT3 Autophosphorylation | FLT3/ITD cell lines | 100 - 250 pM [2] [1] | Up to 6-7 fold lower than AC220 (quizartinib) [3]. |

| Cellular Proliferation | FLT3/ITD cell lines | 490 - 920 pM [2] [1] | Measured via MTT assay. |

| Resistance Mutations | FLT3/D835Y point mutant | Potent activity [2] [3] | Effective against a mutation that confers resistance to other TKIs. |

| Resistance Mutations | FLT3/F691L "gatekeeper" mutant | Potent activity [4] | Overcame a major resistance mutation to other FLT3 inhibitors. |

| In Vivo Efficacy | Mouse FLT3/ITD transplant model | >100 days mean survival [3] | Placebo-treated mice lived ~18 days. Tumor burden significantly reduced. |

| Cytotoxicity | Primary human FLT3/ITD AML blasts | Induced cell death [2] | Minimal toxicity to normal hematopoietic stem/progenitor cells [2] [1]. |

Key Experimental Methodologies

The preclinical data for TTT-3002 were generated using standard and validated experimental protocols.

Cell-Based Potency and Viability Assays

- Proliferation IC₅₀: The half-maximal inhibitory concentration for cell proliferation was determined using the MTT assay. Cells were seeded and treated with a range of TTT-3002 concentrations for a set time (e.g., 48 hours). Viability was measured colorimetrically, and IC₅₀ values were calculated by regression analysis relative to DMSO-treated controls [1].

- Colony-Forming Unit (CFU) Assay: To assess effects on clonogenic potential, cells were plated in methylcellulose medium with the compound. The number of colonies (e.g., CFU-granulocyte-macrophage) was counted after 7-14 days of incubation [1].

Target Engagement and Signaling Analysis

- Immunoprecipitation and Western Blotting: To measure inhibition of FLT3 autophosphorylation (target engagement), cells were treated with TTT-3002 for short periods (e.g., 1 hour). Whole-cell extracts were immunoprecipitated with an FLT3 antibody, followed by Western blotting. Membranes were probed with antibodies against phosphotyrosine (to detect active FLT3) and total FLT3. Downstream pathway inhibition (p-STAT5, p-AKT, p-ERK) was analyzed directly from whole-cell lysates [1].

In Vivo Efficacy Models

- Mouse Transplantation Models: Two common models were used [1]:

- Ba/F3-ITD Luciferase Model: Mice were injected with murine Ba/F3 cells engineered to express human FLT3/ITD and a luciferase reporter. Tumor burden was monitored in real-time using bioluminescence imaging (IVIS Spectrum). Mice were treated with TTT-3002 (e.g., 6 mg/kg, orally, twice daily) starting several days post-inoculation.

- NUP98-HOXD13/ITD Model: This model uses bone marrow (BM) from genetically engineered mice that develop a more complex, myelodysplasia-like leukemia. Engraftment and disease progression in recipient mice were monitored via peripheral blood counts, spleen weight, and flow cytometry for donor cell markers (CD45.2).

- Mouse Transplantation Models: Two common models were used [1]:

Limitations and Challenges in Translation

A critical challenge identified for TTT-3002 and other similar TKIs is plasma protein binding, which can significantly reduce its effective potency in humans [5].

- Protein Binding: The activity of FLT3 TKIs can be inhibited by binding to human plasma proteins, particularly alpha-1-acid glycoprotein (AGP). In a modified plasma inhibitory assay (PIA), the presence of 50% human plasma caused a ~9-fold shift in the IC₅₀ of TTT-3002. While this is less dramatic than the >100-fold shift observed for midostaurin or lestaurtinib, it still represents a significant reduction in potency [5].

- Species Specificity: This inhibitory effect is observed with human plasma and AGP, but not with bovine or murine plasma, a crucial point that may explain why potent in vitro and mouse in vivo activity does not always translate directly to clinical success [5].

Alternative Application: LRRK2 Inhibition for Parkinson's Disease

Beyond oncology, TTT-3002 has been identified as a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research [6].

- Potency: In vitro kinase assays showed TTT-3002 inhibits LRRK2 (wild-type and mutant variants G2019S and R1441C) with IC₅₀ values of 0.7 to 1.2 nM [6].

- In Vivo Validation: In C. elegans models of LRRK2-linked neurodegeneration, TTT-3002 rescued dopaminergic neuron deficits and behavioral phenotypes, demonstrating both preventive and reversal effects when administered pre- or post-symptom onset [6].

Conclusion

TTT-3002 represents a promising preclinical candidate characterized by exceptional picomolar potency against primary and resistant FLT3 mutants, compelling efficacy in animal models, and minimal toxicity to normal hematopoietic cells. However, its potential clinical efficacy may be modulated by plasma protein binding. Its off-target activity against LRRK2 also highlights its utility as a tool compound in neurodegenerative disease research.

References

- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 2. - TTT is a novel FLT3 tyrosine kinase inhibitor with activity against... 3002 [pubmed.ncbi.nlm.nih.gov]

- 3. Compound is potent FLT3 inhibitor, team says | MDedge [blogs.the-hospitalist.org]

- 4. FLT3 kinase inhibitor TTT - 3002 overcomes both activating and drug... [pure.johnshopkins.edu]

- 5. A Method for Overcoming Plasma Protein Inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 6. Kinase inhibitors arrest neurodegeneration in cell and C. ... [pmc.ncbi.nlm.nih.gov]

Molecular Characterization & Inhibitory Activity

TTT-3002 is a novel, small-molecule tyrosine kinase inhibitor of the indolocarbazole class [1]. The following data summarizes its activity against FLT3 D835Y in comparison with other mutations.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of TTT-3002

| Assay Type | FLT3/ITD | FLT3/D835Y | FLT3/ITD with F691L "Gatekeeper" Mutation | Key Context |

|---|---|---|---|---|

| Anti-proliferation (Cell Viability) [2] [3] | < 1.0 nM | 4.1 nM | Active (specific value not provided) | Maintains potency against resistant mutations |

| FLT3 Autophosphorylation [1] | 100 - 250 pM | Potent activity confirmed | Information not provided | Most potent FLT3 inhibitor reported at the time |

Table 2: Comparative Inhibitor Activity Against FLT3 D835Y (Proliferation IC₅₀)

| FLT3 Inhibitor | IC₅₀ against FLT3/D835Y | Activity Relative to TTT-3002 |

|---|---|---|

| TTT-3002 [3] | 4.1 nM | (Benchmark) |

| Sorafenib [2] [3] | > 2000 nM | Inactive / Significantly less potent |

| Quizartinib (AC220) [2] [3] | > 100 nM | Inactive / Significantly less potent |

| Lestaurtinib (CEP-701) [3] | 9.8 nM | Approximately 2-fold less potent |

| Midostaurin (PKC412) [3] | 10.0 nM | Approximately 2-fold less potent |

Detailed Experimental Protocols

The key findings on TTT-3002 are based on the following standardized experimental methods:

- Cell-Based Proliferation (MTT) Assay: The half-maximal inhibitory concentration (IC₅₀) for cell proliferation was determined using the MTT colorimetric assay [1]. Briefly, FLT3-mutant human leukemia cell lines (e.g., MV4-11 for ITD) or Ba/F3 cells engineered to express specific FLT3 mutants (e.g., D835Y) were seeded in 96-well plates and cultured with serially diluted TTT-3002 for a set period (typically 48-72 hours). MTT reagent was added, and the optical density of the formazan product, which correlates with the number of viable cells, was measured at 570 nm. IC₅₀ values were calculated by linear regression analysis relative to a DMSO vehicle control [2] [1].

- Immunoprecipitation and Western Blotting for FLT3 Phosphorylation: To measure direct target inhibition, cells were treated with TTT-3002 for a short period (e.g., 1 hour) [2] [1]. Whole-cell protein extracts were prepared, and the FLT3 receptor was isolated from the lysate via immunoprecipitation using an FLT3-specific antibody. The immunoprecipitated proteins were then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated tyrosine (e.g., 4G10) and total FLT3. The level of phosphorylated FLT3, indicative of its activation state, was visualized and quantified using methods like enhanced chemiluminescence or a LI-COR imager, and the IC₅₀ for autophosphorylation was determined [2] [1].

- In Vivo Mouse Models: The in vivo efficacy of TTT-3002 was evaluated in mouse transplantation models of leukemia [2] [1]. For example, mice were injected via tail vein with Ba/F3 cells engineered to express a resistant FLT3 mutant (e.g., F691L/ITD) and a luciferase reporter gene. After engraftment was confirmed by bioluminescence imaging, mice were treated with TTT-3002 (e.g., 6 mg/kg) or a control inhibitor (e.g., sorafenib) via oral gavage for several weeks. Tumor burden was monitored weekly by measuring bioluminescence, and survival was tracked. Studies also assessed disease progression in organs by measuring spleen weight and performing histopathological analysis on bone marrow and other tissues [2] [1].

Mechanism of Action & Resistance

The following diagram illustrates the mechanism of FLT3 activation and inhibition by TTT-3002.

FLT3 Signaling and TTT-3002 Inhibition

- Overcoming Resistance: The D835Y mutation is located in the activation loop of the FLT3 kinase domain and stabilizes the active conformation, which reduces the binding affinity of many type II inhibitors like sorafenib and quizartinib [2] [4]. TTT-3002 was identified for its ability to overcome this mechanism, maintaining potent activity against D835Y and other activation loop mutants, as well as the gatekeeper F691L mutation that confers resistance to other agents [2].

- Protein Binding: A potential reason for the clinical failure of earlier FLT3 inhibitors (e.g., lestaurtinib) is high binding to human plasma proteins, which drastically reduces the fraction of free, active drug available [2]. Studies indicated that TTT-3002 is only moderately protein bound in human plasma, predicting a better likelihood of achieving effective FLT3 inhibition in patients [2].

Conclusion and Research Context

References

- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 activating mutations display differential sensitivity to ... [pmc.ncbi.nlm.nih.gov]

- 4. Rational design of next-generation FLT3 inhibitors in acute ... [sciencedirect.com]

TTT-3002 Preclinical Profile and Mechanism of Action

References

- 1. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]

- 2. TTT-3002 Is Active Against Relapsed/Refractory AML ... [sciencedirect.com]

- 3. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts ... [frontiersin.org]

- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular profile of FLT3-mutated relapsed/refractory ... [sciencedirect.com]

TTT-3002 indolocarbazole class

TTT-3002: An Overview

TTT-3002 is identified as a next-generation FLT3 inhibitor from the indolocarbazole class that is under development for the treatment of Acute Myeloid Leukemia (AML) [1]. The table below summarizes its key characteristics based on the search results:

| Attribute | Description |

|---|---|

| Drug Class | Next-generation FLT3 inhibitor; Indolocarbazole [1]. |

| Molecular Target | FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase [1]. |

| Therapeutic Context | Developed for FLT3-mutated AML, a high-risk disease with poor prognosis [2] [1]. |

| Development Status | Preclinical and/or early clinical stage (specific phase not detailed) [1]. |

| Stated Rationale | New generation inhibitors like TTT-3002 are theorized to potentially overcome resistance to first-generation FLT3 inhibitors [1]. |

The Indolocarbazole Class & Its Mechanisms

Indolocarbazoles (ICZs) are a class of alkaloids first isolated in 1977. While TTT-3002's specific data is scarce, the established biological activities of its parent class provide strong insight into its potential mechanisms of action [3].

The following diagram illustrates the primary mechanisms of action associated with indolocarbazole compounds in mammalian cells, which are highly relevant for understanding TTT-3002's potential function.

The table below compares the key features of two foundational indolocarbazole natural products:

| Feature | Staurosporine | Rebeccamycin |

|---|---|---|

| Primary Mechanism | Broad-spectrum protein kinase inhibitor (nanomolar potency) [3]. | Topoisomerase I inhibitor and DNA intercalator [3]. |

| Structural Key | Non-halogenated, both indole nitrogens glycosylated [3]. | Halogenated (often chlorinated), one indole nitrogen with a β-glycosidic bond [3]. |

| Research Impact | Served as a prototype for the development of specific kinase inhibitors [3]. | Demonstrated activity against leukemia and melanoma in mice [3]. |

References

TTT-3002 IC50 FLT3 autophosphorylation

Core Quantitative Data on TTT-3002

The table below summarizes the key potency data for TTT-3002 from cellular assays.

| Measurement Type | Cell System / Mutation | IC50 Value | Context & Comparison |

|---|---|---|---|

| Inhibition of FLT3 Autophosphorylation [1] | Human FLT3-ITD mutant leukemia cell lines | 100 - 250 pM (0.1 - 0.25 nM) | One of the most potent FLT3 inhibitors discovered to date. |

| Cellular Proliferation [1] [2] | Human FLT3-ITD mutant leukemia cell lines | 490 - 920 pM (0.49 - 0.92 nM) | Confirms potent anti-leukemic activity. |

| Cellular Proliferation [3] [2] | Ba/F3 cells expressing FLT3-ITD | <1.0 nM | More potent than most other TKIs in the same assay. |

| Cellular Proliferation [3] [2] | Ba/F3 cells expressing FLT3/D835Y | 4.1 nM | Maintains potency against this common resistance mutation. |

Profile Against FLT3 Mutations and Key Features

TTT-3002's promising profile is defined by its ability to target a broad spectrum of FLT3 mutations.

- Activity Against Resistance Mutations: It shows potent activity against the FLT3/D835Y point mutation [1] [4] and maintains efficacy against several other activation loop mutations (e.g., D835A, D835G, D835N) [3] [2]. It is also active against the "gatekeeper" F691L mutation that confers resistance to other FLT3 inhibitors like quizartinib and sorafenib [4].

- Overcoming Clinical Resistance: TTT-3002 maintains activity against relapsed AML patient samples that have become resistant to sorafenib and quizartinib (AC220) [4].

- Favorable Protein Binding: A key potential differentiator is its moderate binding to human plasma proteins. This suggests it is less likely to suffer from the significant loss of potency in the human body that has hampered other FLT3 inhibitors [4].

- In Vivo Efficacy: Oral administration of TTT-3002 significantly improved survival and reduced tumor burden in several mouse models of FLT3-ITD AML [1] [4].

- Selective Toxicity: The compound is cytotoxic to leukemic blasts from FLT3-ITD AML patients while showing minimal toxicity to normal hematopoietic stem cells [1].

Experimental Protocols for Key Assays

The core data supporting TTT-3002's profile were generated using standard preclinical methodologies.

FLT3 Autophosphorylation Inhibition (Western Blot)

This assay measures the compound's direct ability to inhibit the phosphorylation (activation) of FLT3.

- Cell Culture: Human leukemia cell lines harboring FLT3-ITD mutations (e.g., MV4;11) are cultured.

- Compound Treatment: Cells are treated with a range of concentrations of TTT-3002 (dissolved in DMSO) for a defined period (e.g., 1 hour) at 37°C.

- Cell Lysis: Treated cells are lysed to extract total protein.

- Immunoprecipitation: The FLT3 protein is isolated from the lysate using a specific FLT3 antibody (e.g., S-18).

- Western Blotting:

- The immunoprecipitated proteins are separated by size using SDS-PAGE gel electrophoresis.

- Proteins are transferred to a membrane and probed with an antibody against phosphorylated tyrosine to detect active FLT3.

- The same blot is re-probed with a total FLT3 antibody to confirm equal protein loading.

- Analysis: The IC50 is determined by quantifying the reduction in phosphorylated FLT3 signal relative to total FLT3 across different drug concentrations [1] [4].

Cellular Proliferation Inhibition (MTT Assay)

This assay evaluates the compound's overall effect on leukemia cell growth and survival.

- Cell Plating: FLT3-dependent cells (e.g., Ba/F3 cells engineered to express FLT3-ITD or specific point mutations) are plated in 96-well plates.

- Compound Treatment: Cells are treated with a serial dilution of TTT-3002. As these cells are dependent on mutant FLT3 for growth, effective inhibition will stop proliferation.

- Incubation: Cells are incubated for 48-72 hours.

- Viability Measurement: MTT reagent is added. Metabolically active cells convert MTT into a purple formazan product.

- Analysis: The formazan product is solubilized, and its absorbance is measured. The proliferation IC50 is calculated as the concentration that reduces cell viability by 50% compared to untreated controls [3] [2].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by TTT-3002 and the experimental workflow for profiling its efficacy.

This simplified signaling network shows how constitutively active mutant FLT3 drives leukemia cell survival and proliferation, and the point of inhibition by TTT-3002 [5] [6].

The experimental workflow for evaluating TTT-3002 progresses from in vitro models to in vivo validation, systematically assessing its potency and therapeutic potential [1] [4] [3].

Interpretation and Research Implications

- Picomolar Potency: IC50 values in the pM range are exceptionally low, suggesting TTT-3002 has high affinity for its target and could be effective at low doses [1].

- Addressing Heterogeneity and Resistance: Its broad activity against various FLT3 mutations positions TTT-3002 as a promising candidate to overcome the resistance that limits first- and second-generation FLT3 TKIs [4] [3].

- Clinical Translation Potential: The favorable plasma protein binding profile and proven in vivo efficacy in mouse models are strong positive indicators for its potential to advance to clinical trials [4].

References

- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FLT3 activating mutations display differential sensitivity to ... [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 activating mutations display differential sensitivity to ... [oncotarget.com]

- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Oncogenic Signaling in Mutant FLT3 Acute ... [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 inhibitors in acute myeloid leukemia [jhoonline.biomedcentral.com]

Mechanism of Action: FLT3 and Downstream Pathway Inhibition

In AML, mutant FLT3 (including Internal Tandem Duplication, ITD) exhibits constitutive, ligand-independent activity, providing a survival and proliferative advantage to leukemic cells [1]. TTT-3002 directly targets this aberrant signaling.

- Direct FLT3 Inhibition: TTT-3002 potently inhibits FLT3 autophosphorylation. In human FLT3/ITD mutant leukemia cell lines, the half maximal inhibitory concentration (IC₅₀) for this effect ranges from 100 to 250 picomolar (pM) [1].

- Downstream Pathway Suppression: The constitutive activation of mutant FLT3 stimulates several critical downstream signaling cascades. TTT-3002 treatment effectively inhibits phosphorylation (and thus activation) of these key proteins [1]:

- STAT5: A transcription factor that promotes cell survival and proliferation.

- AKT: A central node in the PI3K/AKT pathway, which inhibits apoptosis and supports growth.

- MAPK/ERK: A pathway that drives cellular proliferation.

The diagram below illustrates how TTT-3002 targets this signaling network.

TTT-3002 inhibits constitutively active mutant FLT3, blocking downstream pro-survival signaling.

Quantitative Activity and Experimental Data

TTT-3002 demonstrates exceptional potency in preclinical models, as summarized in the tables below.

Table 1: In Vitro Cellular Activity of TTT-3002 in FLT3/ITD Mutant Cell Lines [1]

| Assay Type | Cellular Process Measured | IC₅₀ Value (pM) |

|---|---|---|

| FLT3 Autophosphorylation Inhibition | FLT3 enzyme activity | 100 - 250 pM |

| Cell Proliferation Inhibition (MTT assay) | Overall cell growth | 490 - 920 pM |

Table 2: In Vivo Efficacy of TTT-3002 in Mouse Models of FLT3/ITD AML [1]

| Model Type | Treatment Dose & Regimen | Key Experimental Findings |

|---|---|---|

| Ba/F3-ITD Luc transplantation | 6 mg/kg, twice daily, orally, for 2-4 weeks | Significant improvement in survival; reduced tumor burden as measured by bioluminescent imaging. |

| NUP98-HOXD13 (NHD13)/ITD BM transplantation | 6 mg/kg, twice daily, orally | Significant improvement in survival; reduced white blood cell counts and spleen weight (a measure of tumor burden). |

Key Experimental Protocols

The robust data for TTT-3002 were generated using standard, rigorous biochemical and cellular techniques.

Table 3: Core Methodologies for Evaluating TTT-3002 [1]

| Method | Application in TTT-3002 Research | Key Procedural Details |

|---|---|---|

| Western Blotting (Immunoblotting) | Analyze phosphorylation (activation) of FLT3, STAT5, AKT, and MAPK/ERK. | Cells cultured with inhibitor; proteins extracted; FLT3 immunoprecipitated; proteins separated by gel electrophoresis, transferred to membrane, probed with specific antibodies. |

| Cell Proliferation/Viability Assays (MTT) | Determine IC₅₀ for inhibition of cell growth. | Cells seeded with/without inhibitor; metabolic activity measured colorimetrically after 24-72 hours; IC₅₀ calculated relative to control. |

| In Vivo Transplantation Models | Evaluate drug efficacy in a live animal. | FLT3/ITD mutant cells transplanted into mice; drug administered via oral gavage; engraftment/disease progression monitored via blood counts, imaging, and survival. |

| Primary Patient Sample Cytotoxicity | Test drug efficacy against human AML blasts. | Mononuclear cells isolated from patient bone marrow or blood; cells cultured with TTT-3002; cytotoxicity measured via apoptosis assays or colony-forming unit (CFU) assays. |

The following workflow outlines the major experimental phases cited in the preclinical evaluation of TTT-3002.

Sequential workflow for preclinical evaluation of TTT-3002, from cellular assays to human samples.

Research Considerations and Combination Strategies

A significant challenge for staurosporine-derived FLT3 TKIs like TTT-3002 is plasma protein binding, primarily by Alpha-1-acid glycoprotein (AGP) [2].

- Impact of AGP: The presence of human AGP can significantly reduce the anti-leukemic activity of TTT-3002 in cell-based assays, increasing the observed IC₅₀ [2].

- Potential Solution: Research indicates that mifepristone, which has a high affinity for AGP, can be used in combination to "displace" TTT-3002, restoring its potency despite the presence of the plasma protein [2]. This suggests a viable combinatorial strategy to overcome this pharmacokinetic hurdle in a clinical setting.

Conclusion for Researchers

TTT-3002 stands out in preclinical studies for its picomolar potency against FLT3/ITD and resistant FLT3/D835Y mutations, its efficacy in reducing tumor burden and improving survival in vivo, and its selective cytotoxicity toward mutant cells while sparing normal hematopoietic progenitors [1]. Future development should address the challenge of plasma protein binding to translate this exceptional preclinical potential into clinical success [2].

References

TTT-3002 in vitro activity leukemia cell lines

Quantitative Activity in Leukemia Cell Lines

The table below summarizes the key in vitro findings for TTT-3002 against various FLT3-dependent cell lines.

| Cell Line / Mutation Type | Assay Type | IC50 Value | Context & Significance |

|---|---|---|---|

| FLT3/ITD (e.g., in MV4-11 cells) | FLT3 Autophosphorylation Inhibition [1] | 100 - 250 pM [1] | Potency was 6- to 7-fold lower than other potent FLT3 inhibitors (e.g., AC220) in clinical trials [2] [3] [4]. |

| Cellular Proliferation Inhibition (MTT assay) [1] | 490 - 920 pM [1] | Demonstrates direct cytotoxic effects. | |

| FLT3/D835Y (Activating Point Mutation) | FLT3 Autophosphorylation Inhibition [1] [5] | Potent activity (specific picomolar IC50 not stated) | Active against a mutation that confers resistance to many other FLT3 TKIs (e.g., sorafenib, quizartinib) [1] [5]. |

| FLT3/ITD with TKI-Resistance Mutations (e.g., F691L "gatekeeper" mutation) | FLT3 Autophosphorylation Inhibition [5] | Potent activity (specific picomolar IC50 not stated) | Overcomes common resistance mutations that arise during treatment with other inhibitors like crenolanib and ponatinib [5]. |

Experimental Protocols for Key Assays

The robust activity of TTT-3002 was established through standard, rigorous in vitro methodologies.

- Cell Culture and Reagents: Human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11) were cultured in standard media. TTT-3002 was provided by TauTaTis, Inc., dissolved in DMSO, and stored as frozen stock solutions [1] [5].

- Growth Inhibition and Cytotoxicity (MTT Assay): Cells were seeded at 1-2.5 x 10⁵ cells/mL and treated with TTT-3002. Viable cell counts were measured by Trypan blue exclusion. Cellular proliferation was quantified using the MTT assay, where metabolically active cells convert a tetrazolium salt to a colored formazan product. The IC50 was calculated from the optical density relative to DMSO-treated control cells [1].

- FLT3 Autophosphorylation Inhibition: Cells were treated with TTT-3002 for one hour. Whole-cell extracts were prepared, and FLT3 protein was isolated via immunoprecipitation using an FLT3-specific antibody (S-18). Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against FLT3 and phosphotyrosine (4G10) to detect total and phosphorylated FLT3 levels [1] [5].

- Colony-Forming Unit (CFU) Assay: Primary leukemic blasts from AML patients or normal bone marrow cells were plated in methylcellulose medium with TTT-3002. Colonies were counted 7 to 14 days after plating to assess the drug's toxicity to leukemic cells and its minimal impact on normal hematopoietic progenitors [1].

The following diagram illustrates the logical workflow of these key in vitro experiments.

FLT3 Signaling Pathway and Drug Mechanism

TTT-3002 blocks the constitutively active FLT3 receptor and its downstream pro-survival pathways.

Key Advantages in Drug Development Profile

Based on the preclinical data, TTT-3002 presents several compelling characteristics for further development [1] [5] [6]:

- Overcoming Resistance: Its activity against the F691L gatekeeper mutation and D835Y point mutation addresses a major clinical limitation of earlier-generation FLT3 TKIs.

- Favorable Drug Properties: Moderate plasma protein binding means a higher fraction of the drug remains active in the blood, improving the likelihood of achieving effective FLT3 inhibition in patients.

- Selective Toxicity: The compound is cytotoxic to leukemic blasts from patients while showing minimal toxicity to normal hematopoietic stem and progenitor cells.

References

- 1. - TTT is a novel FLT3 tyrosine kinase inhibitor with 3002 against... activity [pmc.ncbi.nlm.nih.gov]

- 2. drug shows promise for treatment-resistant leukemias Experimental [medicalxpress.com]

- 3. Compound is potent FLT3 inhibitor, team says [mdedge.com]

- 4. Experimental drug shows promise for treatment-resistant... | ScienceDaily [sciencedaily.com]

- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]

- 6. TTT-3002 Is a Novel FLT3 Tyrosine Kinase Inhibitor That ... [sciencedirect.com]

Quantitative Pharmacokinetic & Pharmacodynamic Data

The table below summarizes all quantitative data available from preclinical mouse model studies.

| Parameter | Value | Experimental Context |

|---|---|---|

| Cmax (Maximum serum concentration) | 613 nM | Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2]. |

| AUC0→∞ (Area under the curve) | 3127 nM·h | Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2]. |

| Half-life (t1/2) | 3.6 hours | Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2]. |

| Apparent Volume of Distribution (Vd) | 21 L/kg | Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2]. |

| Apparent Clearance (CL) | 4.1 L/h/kg | Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2]. |

| IC50 (FLT3/ITD Autophosphorylation) | 100 - 250 pM | Human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11, Molm-14) [1] [3]. |

| IC50 (Cell Proliferation) | 490 - 920 pM | Human FLT3/ITD mutant leukemia cell lines [1] [3]. |

| IC50 (FLT3 D835 Phosphorylation) | 0.2 nM (200 pM) | Engineered cell lines with FLT3 D835 point mutation [4] [2]. |

| Effective In Vivo Dose | 6 mg/kg, twice daily | Oral gavage in mouse transplantation models; shown to eliminate leukemic cells and improve survival with minimal toxicity [1] [4] [2]. |

| Plasma Protein Binding | Moderate (compared to other TKIs) | Human plasma samples; noted as a key advantage over earlier inhibitors like CEP-701 which had high protein binding [4]. |

Mechanism of Action and Signaling Pathway

TTT-3002 is a small molecule tyrosine kinase inhibitor (TKI) that targets mutant forms of FLT3, a receptor tyrosine kinase. The following diagram illustrates its mechanism of action and the downstream signaling pathways it affects.

Mechanism of TTT-3002 as a FLT3 tyrosine kinase inhibitor.

Key Experimental Findings and Methodologies

The preclinical profile of TTT-3002 was established through several key experiments:

- In Vitro Potency and Selectivity: Activity was tested in FLT3-dependent human leukemia cell lines (e.g., MV4-11, Molm-14). FLT3 autophosphorylation was measured via immunoprecipitation and western blotting after a 1-hour incubation with TTT-3002. Cell proliferation was assessed using MTT assays after 24-72 hours of exposure [1] [2].

- In Vivo Efficacy Models:

- Transplantation Models: Mice were engrafted with FLT3/ITD-positive leukemic cells (e.g., Ba/F3-ITD) via tail vein injection. Treatment with TTT-3002 (6 mg/kg, orally, twice daily) began after engraftment was confirmed. Tumor burden was monitored by bioluminescence imaging, and survival was tracked [1] [4].

- Patient-Derived Samples: Mononuclear cells from FLT3/ITD-positive AML patients and healthy donors were isolated via Ficoll centrifugation. Cytotoxicity of TTT-3002 was tested on these primary cells, demonstrating specific toxicity to leukemic blasts while sparing normal hematopoietic progenitors [1].

- Resistance Profiling: TTT-3002 was tested against a panel of engineered cell lines expressing various FLT3 activating point mutations (like D835Y) and resistance-conferring mutations (like F691L) that arise during treatment with other TKIs (e.g., Sorafenib, Quizartinib). Inhibition was assessed by measuring phosphorylation levels [4].

- Plasma Protein Binding Studies: The inhibitory activity of TTT-3002 was compared in standard cell culture medium versus 100% human plasma from healthy donors and AML patients. This "plasma shift" assay demonstrated that TTT-3002 maintains potency in human plasma, unlike some other inhibitors whose effective concentration increases significantly due to high protein binding [4].

Conclusion for Researchers

The available data from the mid-2010s positions TTT-3002 as a highly potent and selective FLT3 inhibitor with a favorable preclinical profile. Its key differentiators include picomolar potency, activity against a broad spectrum of resistance mutations, and only moderate plasma protein binding, which may translate to better target coverage in patients.

- Searching for "TTT-3002" on clinical trial registries (e.g., ClinicalTrials.gov).

- Looking for more recent review articles on FLT3 inhibitors in acute myeloid leukemia.

- Investigating the development pipeline of TauTaTis, Inc., the original developer.

References

- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 2. TTT 3002 | FLT3 Inhibitor [medchemexpress.com]

- 3. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [sciencedirect.com]

- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]

Quantitative Potency Profiling

TTT-3002 demonstrates exceptional potency in preclinical models, as detailed in the following quantitative data.

| Assay Type | Cell Line / System | Target / Effect | IC₅₀ Value | Context / Comparison |

|---|---|---|---|---|

| Biochemical (FLT3 Autophosphorylation) | Human FLT3/ITD mutant leukemia cell lines (e.g., MOLM-14) | Inhibition of FLT3 autophosphorylation | 100 - 250 pM [1] [2] | 6-7 fold lower IC₅₀ than quizartinib (AC220) [3] |

| Cellular (Proliferation) | Human FLT3/ITD mutant leukemia cell lines | Inhibition of cell proliferation | 490 - 920 pM [1] [2] | Measured via MTT assay [1] |

| Biochemical (LRRK2 Kinase Activity) | Recombinant LRRK2 proteins (WT, G2019S, R1441C) | In vitro kinase activity (LRRKtide substrate) | 0.7 - 1.2 nM [4] | TTT-3002 showed sub-nanomolar potency [4] |

Detailed Experimental Protocols

The key methodologies used to characterize TTT-3002's pharmacodynamics are outlined below.

| Experiment Goal | Core Protocol Summary |

|---|---|

| Growth Inhibition & Cytotoxicity (MTT Assay) | Cells seeded at 1-2.5 x 10⁵ cells/mL and treated with TTT-3002. Viable cell counts measured by Trypan blue exclusion or MTT assay after 24-72 hours. IC₅₀ calculated from optical density at 570nm relative to DMSO control [1]. |

| Target Engagement & Pathway Analysis (Western Blot) | Cells cultured with TTT-3002 for 1 hour. Whole-cell extracts immunoprecipitated for FLT3, followed by SDS-PAGE and Western blotting. Membranes probed for FLT3, phospho-FLT3, and downstream targets (STAT5, AKT, MAPK). Detection via fluorescent or chemiluminescent secondary antibodies [1] [5]. |

| In Vivo Efficacy (Mouse Xenograft) | BALB/C mice injected with 2 x 10⁶ FLT3/ITD luciferase-expressing cells via tail vein. After 7 days, treated with 6 mg/kg TTT-3002 HCl (suspended in 1mM HCl) via oral gavage twice daily for 2-4 weeks. Tumor burden monitored weekly via bioluminescence imaging after D-luciferin injection [1] [5]. |

| Modified Plasma Inhibitory Assay (PIA) | FLT3/ITD cells cultured with TTT-3002 in presence of 50% human plasma or physiologic concentrations of Alpha-1-Acid Glycoprotein (AGP, 1 mg/mL) for 48 hours. Cytotoxicity measured via MTT assay and compared to standard 10% FBS conditions to model in vivo protein binding [6]. |

Mechanism of Action and Signaling Pathway

TTT-3002 inhibits mutant FLT3, a receptor tyrosine kinase that constitutively activates pro-survival and proliferation pathways. The following diagram illustrates this mechanism and the experimental workflow for in vitro assessment.

TTT-3002 inhibits constitutively active mutant FLT3, blocking downstream survival pathways.

In vitro workflow for assessing TTT-3002 target engagement and anti-proliferative effects.

Key Pharmacodynamic Strengths and Challenges

- Broad-Spectrum Activity Against Resistance Mutations: A significant strength of TTT-3002 is its activity against a range of difficult-to-treat FLT3 mutations. It is effective against the FLT3/D835Y point mutation, against which many TKIs (like sorafenib and quizartinib) are ineffective [1] [5]. Furthermore, it maintains potency against several resistance-conferring point mutations that arise in FLT3/ITD alleles during treatment with other TKIs, most notably the "gatekeeper" F691L mutation [5].

- Activity in Primary Patient Samples: TTT-3002 demonstrated cytotoxicity against leukemic blasts isolated from FLT3/ITD-expressing AML patients, including those resistant to sorafenib and quizartinib, while showing minimal toxicity to normal hematopoietic stem/progenitor cells from healthy donors [1] [5].

- Challenge of Human Plasma Protein Binding: A major challenge for its clinical translation is binding to human plasma proteins, specifically Alpha-1-Acid Glycoprotein (AGP). This binding sequesters the drug, significantly reducing its free, active concentration. In modified Plasma Inhibitory Assays (PIA), the presence of 50% human plasma caused a 9-fold increase in the IC₅₀ of TTT-3002 [6]. While this shift is less severe than for other TKIs like midostaurin or lestaurtinib, it remains a critical pharmacological hurdle [6] [7].

- Potential Strategy to Overcome Protein Binding: Research indicates that the AGP-mediated inhibition of TTT-3002 and other TKIs can be reversed. Co-administration of mifepristone, which has a high affinity for AGP, acts as a "decoy" and displaces the TKI, restoring its anti-leukemic activity in vitro and in mouse models [6] [8] [7].

The most current information on TTT-3002 is from 2021, focusing on overcoming the plasma protein binding challenge [6] [7]. For the latest status of its clinical development, consulting recent clinical trial registries would be the recommended next step.

References

- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [sciencedirect.com]

- 3. Compound is potent FLT3 inhibitor, team says | MDedge [blogs.the-hospitalist.org]

- 4. Kinase inhibitors arrest neurodegeneration in cell and C. ... [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]

- 6. A Method for Overcoming Plasma Protein Inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 7. Experimental drug development approach points to better ... [sciencedaily.com]

- 8. Experimental Drug Development Approach Points to Better ... [hopkinsmedicine.org]

Quantitative Data on Protein Binding and Potency

The following tables consolidate key quantitative findings on TTT-3002's binding and activity from the search results.

Table 1: Protein Binding and Resulting Potency Shifts

| Metric | Value for TTT-3002 | Comparative Value for Other TKIs | Source |

|---|---|---|---|

| Protein Binding Constant for AGP | 1.41 µM⁻¹ | Midostaurin: 12.6 µM⁻¹; Lestaurtinib: 49.2 µM⁻¹ [1] | |

| Fold Increase in IC50 per mg/dL AGP | 0.33-fold | Midostaurin: 3.00-fold; Lestaurtinib: 11.73-fold [1] | |

| Fold-Change in IC50 (in 50% Human Plasma) | ~9-fold | Quizartinib: ~37-fold; Lestaurtinib, Midostaurin, Sorafenib: >100-fold [2] | |

| Predicted In Vivo IC50 | 34 nM | Midostaurin: 4.7 µM; Lestaurtinib: 4.8 µM [1] |

Table 2: In-Vitro Biochemical and Cellular Potency

| Assay Type | Cell Line / Context | IC50 Value |

|---|---|---|

| FLT3 Autophosphorylation | FLT3/ITD mutant cell lines | 100 - 250 pM (0.1 - 0.25 nM) [3] |

| Cellular Proliferation | FLT3/ITD mutant cell lines | 490 - 920 pM (0.49 - 0.92 nM) [3] |

| Cellular Proliferation (with AGP) | MOLM-14 cells (with AGP) | 12 nM [1] |

Experimental Protocols for Key Findings

The core methodologies used to characterize TTT-3002's protein binding and activity are outlined below.

Modified Plasma Inhibitory Assay (PIA)

This cell-based assay is crucial for simulating the in vivo impact of plasma proteins on drug efficacy [2].

- Purpose: To measure the inhibitory activity of a drug in the presence of human plasma, moving beyond standard culture conditions (e.g., 10% Fetal Bovine Serum) to better predict clinical performance.

- Procedure:

- Cell Culture: FLT3/ITD-dependent leukemia cell lines (e.g., MOLM-14) are cultured.

- Treatment: Cells are treated with a range of TTT-3002 concentrations in the presence of either:

- 50% plasma from healthy human donors or patients with AML.

- Physiological concentrations (e.g., 1 mg/mL) of purified human Alpha-1-Acid Glycoprotein (AGP).

- (Control) Standard culture medium with 10% FBS.

- Endpoint Measurement: After a set period (e.g., 48 hours), a colorimetric MTT assay is performed to determine the half-maximal inhibitory concentration (IC50).

- Pathway Analysis (Optional): Western blot analysis can be performed on treated cells to study specific pathway inhibition (e.g., FLT3 autophosphorylation, and phosphorylation of STAT5, AKT, ERK1/2) [2].

Competitive Binding and Disinhibition Assay

This protocol tests strategies to overcome plasma protein binding [2] [1].

- Purpose: To evaluate if a "decoy" drug can displace TTT-3002 from plasma proteins and restore its anti-leukemic activity.

- Procedure:

- FLT3/ITD-dependent cells are cultured with human plasma or purified AGP.

- Cells are co-treated with TTT-3002 and a candidate displacing agent (e.g., Mifepristone), which has a high binding affinity for AGP.

- The IC50 for TTT-3002 is re-measured. Successful disinhibition is demonstrated by a significant reduction in the IC50, bringing it closer to the potency observed without plasma proteins [1].

Mechanism of Action and Competitive Binding

The diagram below illustrates how TTT-3002 inhibits FLT3 signaling and how its activity is modulated by plasma protein binding.

The competitive binding mechanism provides a promising combinatorial strategy to enhance TTT-3002's efficacy in the clinical setting [2] [4] [1].

Significance for Drug Development

The characteristics of TTT-3002 highlight several key considerations for researchers:

- Overcoming a Key Limitation: Moderate plasma protein binding is a significant advantage, potentially leading to more consistent and potent target inhibition in patients compared to other FLT3 TKIs like midostaurin and lestaurtinib [5] [2].

- A Combinatorial Strategy: The proof-of-concept with mifepristone demonstrates that the efficacy of existing TKIs can be rescued, offering a viable path to revitalize drugs whose clinical performance has been limited by protein binding [2] [4].

- Informing Trial Design: This research underscores the importance of evaluating drug candidates in physiologically relevant conditions (like the modified PIA) that account for human-specific factors like AGP, which are not present in standard rodent models [2].

References

- 1. Combinatorial Approaches to Overcome Plasma Protein ... [sciencedirect.com]

- 2. A Method for Overcoming Plasma Protein Inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 3. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 4. Experimental drug development approach points to better ... [sciencedaily.com]

- 5. FLT3 kinase inhibitor TTT - 3002 overcomes both activating and drug... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Note: Preclinical Evaluation of TTT-3002 in FLT3-Mutant Acute Myeloid Leukemia Mouse Models

Introduction to FLT3 Mutations in AML and TTT-3002

FMS-like tyrosine kinase 3 (FLT3) represents one of the most frequently mutated genes in acute myeloid leukemia (AML), with approximately 25-30% of adult AML patients harboring FLT3 internal tandem duplication (ITD) mutations and 7-10% possessing tyrosine kinase domain (TKD) point mutations. These mutations drive constitutive activation of FLT3 signaling, leading to uncontrolled proliferation and survival of leukemic blasts. The presence of FLT3-ITD mutations is clinically associated with increased relapse rates and inferior overall survival, creating an urgent need for targeted therapeutic approaches [1] [2] [3].

TTT-3002 is a novel, potent small-molecule tyrosine kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol. Preclinical studies have identified it as one of the most potent FLT3 inhibitors discovered to date, demonstrating exceptional activity against both FLT3-ITD and FLT3-TKD mutations, including the challenging D835Y mutation that confers resistance to many existing FLT3 inhibitors [4] [5]. This application note provides detailed methodologies and protocols for evaluating TTT-3002 in preclinical mouse models of FLT3-mutant AML, enabling researchers to assess its therapeutic potential and mechanism of action.

Quantitative Assessment of TTT-3002 Potency

In Vitro Potency and Selectivity Profiles

Table 1: In vitro potency of TTT-3002 against FLT3-dependent cell lines

| Cell Line/Model | FLT3 Mutation Status | Assay Type | IC₅₀ Value | Comparative IC₅₀ with AC220 (Quizartinib) |

|---|---|---|---|---|

| MOLM-14 | FLT3/ITD heterozygous | FLT3 Autophosphorylation | 100-250 pM | 6-7 fold lower than AC220 |

| MOLM-14 | FLT3/ITD heterozygous | Cellular Proliferation (MTT) | 490-920 pM | Not reported |

| Ba/F3-ITD | FLT3/ITD transfected | FLT3 Autophosphorylation | ~200 pM | Not reported |

| Primary FLT3/ITD AML blasts | FLT3/ITD positive | Cytotoxicity | Sub-nanomolar range | Not reported |

TTT-3002 exhibits remarkable potency at picomolar concentrations against FLT3/ITD-dependent leukemia cell lines, with IC₅₀ values for inhibition of FLT3 autophosphorylation ranging from 100-250 pM. The compound demonstrates superior biochemical potency compared to other FLT3 inhibitors in clinical development, requiring 6-7 fold lower concentrations than quizartinib (AC220) to achieve equivalent FLT3 inhibition [4] [5]. Beyond direct FLT3 targeting, TTT-3002 effectively inhibits downstream signaling pathways including STAT5, AKT, and MAPK/ERK at similarly low concentrations, confirming comprehensive pathway suppression.

Table 2: In vivo efficacy of TTT-3002 in mouse models of FLT3-mutant AML

| Mouse Model | Transplanted Cells | TTT-3002 Dosage | Administration Route | Treatment Duration | Key Findings |

|---|---|---|---|---|---|

| BALB/C | Ba/F3-ITD Luciferase+ | 6 mg/kg | Oral gavage | Twice daily for 2-4 weeks | Elimination of leukemic cells within 10 days |

| C57BL/6 CD45.1+ | NUP98-HOXD13/ITD BM | 6 mg/kg | Oral gavage | Twice daily | Significant improvement in survival and reduced tumor burden |

| BALB/C (Control) | Ba/F3-ITD Luciferase+ | Placebo | Oral gavage | Same schedule | Mean survival: 18 days |

| BALB/C (Treated) | Ba/F3-ITD Luciferase+ | 6 mg/kg | Oral gavage | Twice daily | Mean survival: >100 days |

The pharmacodynamic profile of TTT-3002 demonstrates sustained target engagement, with a single oral dose achieving greater than 90% inhibition of FLT3 signaling that persists for at least 12 hours. This prolonged suppression is crucial for maintaining constant pathway inhibition in leukemic cells and translates to robust anti-leukemic efficacy in vivo [5].

Plasma Protein Binding Considerations

A significant challenge in FLT3 inhibitor development is plasma protein binding, particularly by alpha-1-acid glycoprotein (AGP), which can sequester inhibitors and reduce their bioavailable concentration. TTT-3002 demonstrates variable susceptibility to plasma protein binding, with human AGP causing significant rightward shifts in IC₅₀ values in modified plasma inhibitory assays (PIA). This effect can be mitigated by co-treatment with mifepristone, which competes for AGP binding sites and restores TTT-3002 activity. Researchers should incorporate assessment of plasma protein binding in experimental designs, particularly when translating in vitro findings to in vivo models [6].

Detailed Experimental Protocols

In Vivo Mouse Model Generation and TTT-3002 Treatment

3.1.1 Ba/F3-ITD Luciferase Transplant Model

Purpose: To evaluate TTT-3002 efficacy in a standardized, quantifiable FLT3/ITD-driven leukemia model.

Materials:

- Ba/F3 cells stably expressing FLT3/ITD and luciferase (Luc)

- BALB/C mice (6-8 weeks old)

- TTT-3002 hydrochloride

- 1 mM HCl solution

- d-luciferin

- IVIS Spectrum imaging system (Caliper LifeSciences)

Procedure:

- Cell preparation: Harvest logarithmically growing Ba/F3-ITD Luc+ cells and resuspend in PBS at 2×10⁶ cells/100µL.

- Transplantation: Inject 2×10⁶ cells via lateral tail vein into BALB/C mice (Day 0).

- Engraftment verification: On day 7 post-inoculation, administer d-luciferin (3mg) intraperitoneally and image using IVIS Spectrum to confirm leukemic engraftment.

- Randomization: Randomize mice with confirmed engraftment into treatment and control groups.

- Drug formulation: Prepare TTT-3002 hydrochloride suspended in 1 mM HCl by brief sonication 1 hour prior to dosing.

- Treatment administration: Administer 6 mg/kg TTT-3002 via oral gavage twice daily for 2-4 weeks.

- Monitoring: Perform weekly bioluminescent imaging to assess treatment response.

- Endpoint analysis: Record survival data and collect tissues for histological examination at experimental endpoints [4].

3.1.2 NUP98-HOXD13/ITD Transplant Model

Purpose: To evaluate TTT-3002 in a genetically complex, immunocompetent AML model.

Materials:

- Bone marrow donor cells from leukemic NUP98-HOXD13/ITD mice (CD45.2+)

- Wild-type C57BL/6 CD45.1+ helper bone marrow cells

- Sublethally irradiated (750 rads) C57BL/6 CD45.1+ recipient mice

Procedure:

- Cell preparation: Mix 5×10⁵ NUP98-HOXD13/ITD BM cells with 5×10⁵ wild-type CD45.1+ helper BM cells.

- Transplantation: Inject cell mixture via lateral tail vein into sublethally irradiated C57BL/6 CD45.1+ recipients.

- Engraftment monitoring: Collect peripheral blood every 2 weeks for complete blood counts and flow cytometric analysis of CD45.1/CD45.2 expression.

- Treatment: Begin TTT-3002 (6 mg/kg, twice daily oral gavage) upon confirmation of leukemic engraftment.

- Disease progression assessment: Monitor white blood cell counts, spleen weight, CD45.2 engraftment percentage, and histopathology.

- Histopathological analysis: Isolate femur, tibia, hips, and spine at endpoint. Prepare BM cells by crushing and cytospin preparation. Stain PB and BM smears with Wright-Giemsa stain and image using Olympus BX46 microscope with DP72 camera [4].

Ex Vivo Assessment of TTT-3002 on Primary AML Samples

Purpose: To evaluate TTT-3002 efficacy against primary human AML blasts while assessing selectivity for malignant versus normal hematopoietic cells.

Materials:

- Primary AML patient samples (newly diagnosed or relapsed)

- Normal bone marrow mononuclear cells from healthy donors

- Human cord blood for CD34+ isolation

- Ficoll centrifugation medium

- CD34 MicroBead Kit (Miltenyi Biotech)

- Methylcellulose media (MethoCult H4230 or M3434, Stem Cell Technologies)

Procedure:

- Sample preparation: Isolate mononuclear cells from primary AML samples by Ficoll centrifugation and cryopreserve in liquid nitrogen until use.

- CD34+ cell isolation: Isolate CD34+ stem/progenitor cells from human cord blood using CD34 MicroBead Kit according to manufacturer's instructions.

- Viability assessment: Thaw cells and assess viability before experimentation.

- Cytotoxicity assays: Culture primary AML blasts with TTT-3002 across a concentration range (0.001-100 nM) for 48-72 hours. Assess viability using MTT assay or Trypan blue exclusion.

- Colony-forming unit (CFU) assays: Plate primary AML cells or normal CD34+ cells at densities of 5×10² to 2×10⁴ cells/mL in methylcellulose. Incubate at 37°C for 7-14 days before counting colonies (burst-forming unit erythroid, CFU-granulocyte-macrophage, CFU-granulocyte, and CFU-macrophage).

- Differential toxicity assessment: Compare IC₅₀ values for AML blasts versus normal hematopoietic progenitors to determine therapeutic index [4].

Signaling Pathways and Experimental Workflows

FLT3/ITD Signaling Pathway and TTT-3002 Inhibition Mechanism

Figure 1: FLT3 Signaling Pathway and TTT-3002 Inhibition Mechanism

This diagram illustrates the fundamental difference between wild-type FLT3 signaling, which requires ligand binding for transient activation, and mutated FLT3 (ITD or TKD), which demonstrates constitutive activation independent of ligand binding. TTT-3002 effectively inhibits both FLT3-ITD and FLT3-TKD mutants, disrupting the downstream STAT5, PI3K/AKT, and RAS/MAPK pathways that drive leukemic proliferation, survival, and differentiation block [1] [2] [3].

In Vivo Efficacy Assessment Workflow

Figure 2: In Vivo Efficacy Assessment Workflow

The systematic approach for evaluating TTT-3002 efficacy in FLT3-mutant AML mouse models begins with appropriate model selection, each offering distinct advantages. The Ba/F3-ITD Luciferase model provides quantifiable bioluminescent tracking of disease burden, while the NUP98-HOXD13/ITD model offers a more genetically complex, immunocompetent system. Critical steps include proper verification of engraftment before randomization, consistent dosing regimens, and comprehensive endpoint analyses that correlate therapeutic response with pathological and molecular findings [4].

Conclusion and Research Applications

TTT-3002 represents a promising therapeutic candidate for FLT3-mutant AML, demonstrating exceptional preclinical potency against both ITD and TKD mutations. The protocols outlined in this application note provide researchers with comprehensive methodologies for evaluating TTT-3002 in relevant preclinical models, from initial in vitro screening to sophisticated in vivo assessment. The differential cytotoxicity observed between FLT3-mutant leukemic blasts and normal hematopoietic cells suggests a favorable therapeutic index, though further investigation is needed to fully understand potential on-target toxicities.

Future research directions should include:

- Combination therapy studies with conventional chemotherapy and other targeted agents

- Investigation of resistance mechanisms through prolonged exposure models

- Toxicology and pharmacokinetic profiling in additional preclinical species

- Evaluation of central nervous system penetration for potential meningeal disease coverage

The comprehensive dataset generated using these protocols supports the continued development of TTT-3002 as a potential clinical candidate for FLT3-mutant AML and provides tools for assessing next-generation FLT3 inhibitors.

References

- 1. Targeting Tyrosine Kinases in Acute Myeloid Leukemia: ... [mdpi.com]

- 2. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts ... [frontiersin.org]

- 4. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [pmc.ncbi.nlm.nih.gov]

- 5. Compound is potent FLT3 inhibitor, team says [mdedge.com]

- 6. A Method for Overcoming Plasma Protein Inhibition of ... [pmc.ncbi.nlm.nih.gov]

Application Note: TTT-3002 for Tumor Burden Reduction in FLT3-Mutant AML

Introduction TTT-3002 is a novel, potent tyrosine kinase inhibitor (TKI) that targets constitutively activating mutations in FLT3, a receptor tyrosine kinase commonly mutated in AML [1] [2]. FLT3 internal tandem duplication (FLT3/ITD) mutations confer a poor prognosis, and many existing FLT3 TKIs have limitations, including insufficient potency, high plasma protein binding, and inactivity against certain point mutations like D835Y or the resistance-conferring F691L gatekeeper mutation [1]. TTT-3002 was identified to overcome these limitations, demonstrating picomolar half-maximal inhibitory concentrations (IC₅₀) in cellular assays and significant tumor burden reduction in mouse models of FLT3-mutant AML [2] [3].

Quantitative Summary of TTT-3002 Efficacy

The table below summarizes key quantitative findings from preclinical studies on TTT-3002.

| Model/Parameter | Results and Efficacy Data |

|---|---|

| In Vitro Potency (FLT3/ITD cell lines) | IC₅₀ for FLT3 autophosphorylation: 100 - 250 pM; IC₅₀ for cell proliferation: 490 - 920 pM [2]. |

| In Vivo Efficacy (Mouse Transplantation) | • BaF3-F691L/ITD Model: TTT-3002 (6 mg/kg, twice daily) significantly reduced tumor burden over a 2-week treatment period [1]. • BaF3-ITD Model: TTT-3002 (6 mg/kg, twice daily) eliminated leukemic cells within 10 days and improved median survival to >100 days vs. 18 days for placebo [2] [4]. | | FLT3 Signaling Inhibition | A single dose caused >90% inhibition of FLT3 signaling, lasting at least 12 hours [4]. | | Comparison to Other TKIs | TTT-3002 potency was 6- to 7-fold lower than quizartinib (AC220), the most potent FLT3 inhibitor in clinical trials at the time of study [4]. |

Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the referenced studies to evaluate TTT-3002.

Protocol 1: In Vivo Tumor Burden Reduction in a Mouse Transplantation Model

This protocol assesses the efficacy of TTT-3002 in reducing established tumors and improving survival.

- 1. Cell Line and Culture: Generate luciferase-expressing Ba/F3 cells transformed with a FLT3/ITD mutation (e.g., Ba/F3-ITD Luc+) or a TKI-resistant mutant (e.g., Ba/F3-F691L/ITD Luc+). Maintain cells in appropriate culture medium [1] [2].

- 2. Mouse Transplantation:

- 3. Engraftment Confirmation:

- On Day 7 post-inoculation, confirm engraftment using bioluminescence imaging.

- Inject mice with D-luciferin (3 mg, intraperitoneally) and image using an IVIS Spectrum or similar system [1].

- 4. Drug Treatment:

- TTT-3002 Formulation: Suspend TTT-3002 hydrochloride in 1 mM HCl. Sonicate briefly (1 hour prior to dosing) to ensure a homogeneous suspension [1] [2].

- Dosing Regimen: Administer TTT-3002 via oral gavage at 6 mg/kg, twice daily, for 2 to 4 weeks [1] [2].

- Control Group: Treat control mice with the vehicle only.

- 5. Tumor Burden Monitoring:

- 6. Endpoint Analysis:

- Primary Endpoints: Bioluminescence intensity (photons/sec), survival time.

- Secondary Endpoints: Histopathological analysis of bone marrow and spleen, flow cytometric analysis of bone marrow for apoptosis (Annexin V/7-AAD staining) and FLT3-positive cells [1].

Protocol 2: Ex Vivo Plasma Inhibitory Activity (PIA) Assay

This assay evaluates the ability of plasma from drug-treated subjects to inhibit FLT3 phosphorylation in primary AML blasts.

- 1. Plasma Sample Collection: Collect plasma from animals or humans at various time points after TTT-3002 administration. Store at -80°C until use [1].